molecular formula C9H6ClF5 B1520633 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene CAS No. 1138444-94-6

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene

Cat. No. B1520633
M. Wt: 244.59 g/mol
InChI Key: XXRFAXKQLBZEOB-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, also known as 4-chloro-1,1-difluoro-2-(trifluoromethyl)benzene, is an organic compound with the chemical formula C8H5ClF3. It is a colorless liquid with a sweet smell, and is highly volatile. 4-chloro-1,1-difluoro-2-(trifluoromethyl)benzene is used in a variety of industrial and scientific applications, including as a solvent for organic synthesis, as an intermediate in the production of pharmaceuticals, and as a reagent in analytical chemistry.

Scientific Research Applications

Polymer Science and Complexation Studies

  • Polymerizations Initiated by Superacids : Research has demonstrated the complexation of trifluoromethanesulphonates by their conjugate acid in solvents, with implications for the polymerization of ethylenic compounds. This complexation facilitates the protonation of non-polymerizable olefins, enabling the formation of covalent triflates in specific conditions, with potential applications in polymer science (Souverain et al., 1980).

Electrochemical Fluorination

  • Electrochemical Fluorination of Trifluoromethyl-substituted Benzenes : Studies on the electrochemical fluorination of benzenes with trifluoromethyl groups have yielded perfluorocyclohexane derivatives, highlighting a method for functionalizing benzene derivatives for various applications, including material science and synthetic chemistry (Yonekura et al., 1976).

Synthetic Chemistry

  • Glycosyl Triflates Formation : The formation of glycosyl triflates from thioglycosides using a combination of reagents has been shown to activate both armed and disarmed thioglycosides, presenting a powerful method for the formation of diverse glycosidic linkages in synthetic chemistry (Crich & Smith, 2001).

Materials Science

  • Halogenation of Trifluoromethoxy and Bis(trifluoromethoxy)benzene : Controlled chlorination of trifluoromethoxybenzene has produced mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group, suggesting applications in materials science for the development of thermally stable compounds (Herkes, 1977).

Acid Behavior in Low-Dielectric Media

  • Acid Behavior in Non-Protonating Water : Research has illuminated the differing behaviors of strong acids toward water in low-dielectric media, with implications for understanding acidity in such environments. This could be relevant for various chemical processes and material development (Stoyanov et al., 2004).

properties

IUPAC Name

1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRFAXKQLBZEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198741
Record name 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene

CAS RN

1138444-94-6
Record name 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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